2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and pyrimidine rings, along with the butyl group and the sulfanyl-N-(furan-2-ylmethyl)acetamide group . The exact structure would depend on the specific locations of these groups on the rings.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for this compound include its solubility in various solvents, its melting point and boiling point, and its reactivity with various chemical reagents .Scientific Research Applications
Application 1: Antitumor Agents in Oncology
- Summary of Application: Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . These compounds have shown promising antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 .
- Methods of Application: The compounds were synthesized via structural modifications of tazemetostat . Their antiproliferative activity was evaluated against various cancer cell lines, and their toxicity was assessed against HEK293T cells .
- Results: The most promising compound, 12e, had remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells (IC50 = 0.55 μM, 0.95 μM, and 1.68 μM, respectively) and low toxicity against HEK-293T cells (CC50 = 15.09 μM) . It was found to significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Application 2: Organic Photovoltaic Materials
- Summary of Application: Thieno[3,2-d]pyrimidine derivatives have been studied as potential materials for organic photovoltaics . These compounds can be used as electron acceptors in organic solar cells .
- Methods of Application: The compounds were synthesized and then incorporated into organic solar cells . The performance of the solar cells was evaluated under standard test conditions .
- Results: The solar cells demonstrated promising photovoltaic performance . The energy gap of the compounds was found to decrease with the adjustment of the donor-bridge configuration, which significantly facilitated charge transfer .
Application 3: Design of High-Performance Non-Fullerene Acceptors
- Summary of Application: Thieno[3,2-b]pyrimidine derivatives have been used in the design of high-performance non-fullerene acceptors for organic photovoltaics . These compounds have been used as electron acceptors in organic solar cells .
- Methods of Application: The compounds were synthesized and incorporated into organic solar cells . The performance of the solar cells was evaluated under standard test conditions .
- Results: The solar cells demonstrated promising photovoltaic performance . Adjusting the donor-bridge configuration significantly facilitated charge transfer, as the energy gap of the compounds decreased .
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-2-3-7-20-16(22)15-13(6-9-24-15)19-17(20)25-11-14(21)18-10-12-5-4-8-23-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRVFRBEAHODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide |
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